molecular formula C25H19N5O4 B2925802 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031648-80-2

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2925802
CAS No.: 1031648-80-2
M. Wt: 453.458
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused bicyclic core structure. The compound features a 1,3-benzodioxole group attached via a methylene linker to the carboxamide nitrogen at position 8 and a 3-methylphenyl substituent at position 3 of the triazoloquinazoline scaffold.

The 1,3-benzodioxole moiety (methylenedioxy group) is a notable pharmacophore known to influence metabolic stability and receptor binding, while the 3-methylphenyl group may enhance lipophilicity compared to polar substituents like methoxy groups. The compound’s molecular formula is inferred as C₂₅H₂₀N₅O₅ (molecular weight: 478.46 g/mol), based on structural similarity to analogs reported in the literature .

Properties

CAS No.

1031648-80-2

Molecular Formula

C25H19N5O4

Molecular Weight

453.458

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H19N5O4/c1-14-3-2-4-16(9-14)22-23-27-25(32)18-7-6-17(11-19(18)30(23)29-28-22)24(31)26-12-15-5-8-20-21(10-15)34-13-33-20/h2-11,29H,12-13H2,1H3,(H,26,31)

SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique triazoloquinazoline scaffold that is known for its diverse biological activities. The presence of the 1,3-benzodioxole moiety enhances its interaction with biological targets due to its ability to engage in π-π stacking and hydrogen bonding.

Property Value
Molecular FormulaC19H19N3O3
Molecular Weight333.37 g/mol
XLogP2.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study by Fayad et al. (2019) demonstrated that triazoloquinazoline derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and cyclin D1 .

Case Study:
In a multicellular spheroid model, this compound was screened alongside various compounds from a drug library. Results showed a notable decrease in spheroid size and viability at concentrations above 10 µM after 72 hours of treatment.

Enzymatic Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit various kinases involved in cancer progression and inflammation. Specifically, the triazoloquinazoline framework suggests possible inhibition of protein kinases like Bruton’s tyrosine kinase (BTK) which is crucial in B-cell signaling pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) resulting in cell cycle arrest at the G1/S checkpoint.
  • Enzyme Inhibition: Competitive inhibition of key enzymes involved in tumor metabolism and growth signaling.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary data suggest moderate absorption with a half-life conducive for therapeutic dosing schedules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Polarity : The 3-methylphenyl substituent (target) is less polar than Compound A’s 4-methoxyphenyl group, which may reduce aqueous solubility but improve binding to hydrophobic enzyme pockets.

Broader Class Comparison: Pyrazole Carboxamides vs. Triazoloquinazolines

Pyrazole carboxamides (e.g., those in ) and triazoloquinazolines differ in core structure but share carboxamide functionalization. Key distinctions include:

  • Synthetic Routes : Pyrazole derivatives are synthesized via EDCI/HOBT-mediated coupling (), while triazoloquinazolines likely require cyclization steps to form the fused triazole-quinazoline system .
  • Biological Targets : Pyrazole carboxamides are often explored as kinase inhibitors, whereas triazoloquinazolines are studied for antimicrobial or anticancer activity due to their planar, heteroaromatic cores .

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